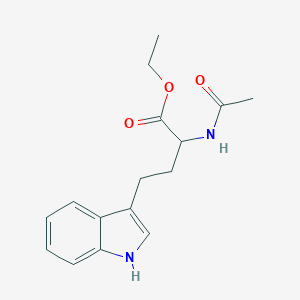

ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate

Description

Properties

IUPAC Name |

ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-21-16(20)15(18-11(2)19)9-8-12-10-17-14-7-5-4-6-13(12)14/h4-7,10,15,17H,3,8-9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEONLGJLYNAMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CNC2=CC=CC=C21)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370640 | |

| Record name | ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110504-55-7 | |

| Record name | ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate typically involves the transformation of 4-(1H-indol-3-yl)butanoic acid into ethyl 4-(1H-indol-3-yl)butanoate, followed by further modifications. The reaction conditions often include the use of specific catalysts and solvents to facilitate the transformation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and purification through techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

2-(1H-Indol-3-yl)ethyl Esters (Compounds 73 and 74)

- Structure: These marine-derived compounds feature a two-carbon ethyl ester linker between the indole ring and a hydroxylated aliphatic chain (e.g., 2-hydroxypropanoate or 5-hydroxypentanoate) .

- Key Differences: Unlike ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, these lack the acetamido group and have shorter ester chains.

Ethyl 1H-Indole-3-acetate

- Structure : A simple indole ester with a two-carbon acetate chain directly attached to the indole ring .

- Key Differences : Shorter chain length and absence of the acetamido substituent.

Potassium 4-(1H-Indol-3-yl)butanoate

- Structure: A potassium salt of 4-(1H-indol-3-yl)butanoic acid, sharing the butanoate chain but lacking the ethyl ester and acetamido group .

- Key Differences: Ionic form (salt vs. ester) impacts solubility and bioavailability.

Biological Activity

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The compound features an indole moiety, which is significant in various biological processes. The presence of an ethyl ester group and an acetamido functional group enhances its chemical properties and potential bioactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The indole structure allows for high-affinity binding to various receptors, influencing cell signaling pathways and gene expression.

- Antioxidant Activity : The compound may act as an antioxidant, reducing oxidative stress through the activation of nuclear factor erythroid 2-related factor 2 (NRF2), which plays a crucial role in cellular defense mechanisms against oxidative damage .

Antiviral Activity

Research indicates that this compound exhibits potential antiviral properties. It has been studied for its ability to inhibit viral replication through various mechanisms, including interference with viral entry and replication processes.

Anticancer Properties

The compound has shown promising results in anticancer studies. In vitro tests against various cancer cell lines, including leukemia HL-60 and liver cancer BEL-7402, demonstrated significant cytotoxic effects. For example, one study reported that derivatives of the compound exhibited greater inhibitory effects compared to standard chemotherapeutics like 5-fluorouracil (5-FU) against certain cancer types .

Antimicrobial Effects

This compound has also been evaluated for antimicrobial properties. Its efficacy against various bacterial strains suggests potential applications in treating infections. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Study : A study published in Molecules highlighted the synthesis of amino acid ester derivatives related to this compound. These derivatives were tested for antitumor activity against HL-60 cells, showing enhanced efficacy compared to traditional chemotherapeutics .

- Antioxidant Mechanism : Another research article discussed the role of small-molecule NRF2 activators in enhancing cellular antioxidant defenses. This compound was identified as a candidate for further investigation due to its structural properties that may facilitate NRF2 activation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, and what key intermediates are involved?

- Methodology : The synthesis typically involves indole derivatives (e.g., 2-(1H-indol-3-yl)acetaldehyde) as starting materials, followed by alkylation or coupling reactions. For example, acetamide-containing intermediates can be prepared via acylation using acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine). A multi-step approach may include protecting-group strategies (e.g., tert-butoxycarbonyl [Boc] for amines) to prevent side reactions during indole coupling .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm indole ring protons (δ 7.0–7.5 ppm) and acetamide methyl groups (δ 1.8–2.1 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : For absolute stereochemistry determination, as demonstrated in analogous indole derivatives .

- HPLC : Chiral-phase HPLC to assess enantiomeric purity if stereocenters are present .

Q. What solubility and stability considerations are critical for handling this compound?

- Methodology : Solubility tests in polar aprotic solvents (e.g., DMSO, DMF) are recommended due to the compound’s hydrophobic indole moiety. Stability studies under varying pH (4–9) and temperatures (4°C to 40°C) should be conducted to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, given the compound’s stereogenic centers?

- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium-catalyzed couplings) to control stereochemistry. Enantiomeric excess (ee) can be quantified via chiral HPLC or circular dichroism (CD). For example, (2R)-configured indole derivatives have been resolved using cellulose-based chiral columns .

Q. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal cells) to assess selectivity.

- Assay Standardization : Control variables like incubation time, serum content, and pH to minimize inter-laboratory variability .

- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects that may explain contradictory results .

Q. How to design experiments to elucidate structure-activity relationships (SAR) for antimicrobial effects?

- Methodology : Synthesize analogs with modifications to the indole ring (e.g., halogenation at C5) or acetamide chain (e.g., alkylation). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution assays. Correlate logP values with membrane permeability using computational models (e.g., Molinspiration) .

Q. What computational methods are effective in predicting molecular targets or binding modes?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB).

- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD analysis) over 100-ns trajectories.

- QSAR Modeling : Leverage datasets from analogous indole-acetamide derivatives to predict bioactivity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in cytotoxicity data across studies?

- Methodology :

- Meta-Analysis : Compile datasets from peer-reviewed studies and normalize for cell viability assays (e.g., MTT vs. ATP-based).

- Orthogonal Validation : Confirm results using alternative methods (e.g., flow cytometry for apoptosis vs. caspase-3 assays).

- Batch Effect Correction : Account for reagent lot variability using internal controls (e.g., staurosporine as a positive control) .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating neuroprotective potential?

- Methodology :

- Primary Neuronal Cultures : Test compound efficacy against glutamate-induced excitotoxicity.

- SH-SY5Y Cells : Differentiate cells with retinoic acid and assess mitochondrial membrane potential (ΔΨm) via JC-1 staining.

- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.